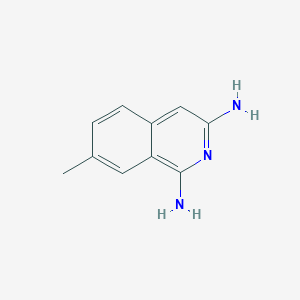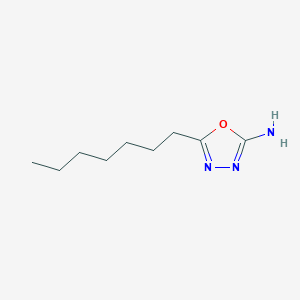
5-Heptyl-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-1,3,4-oxadiazol-2-amine, also known as HDOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDOA belongs to the class of oxadiazole derivatives, which have been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
5-Heptyl-1,3,4-oxadiazol-2-amine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Heptyl-1,3,4-oxadiazol-2-amine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Heptyl-1,3,4-oxadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 5-Heptyl-1,3,4-oxadiazol-2-amine is its low solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several future directions for the study of 5-Heptyl-1,3,4-oxadiazol-2-amine. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 5-Heptyl-1,3,4-oxadiazol-2-amine. Another potential direction is the study of the liquid crystal properties of 5-Heptyl-1,3,4-oxadiazol-2-amine for the development of new materials for electronic devices. Further studies are also needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Conclusion:
In conclusion, 5-Heptyl-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. 5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in medicine and materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics, antifungal agents, and materials for electronic devices. Further studies are needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. The reaction proceeds through a multistep process that involves the formation of intermediate compounds. The final product is obtained through purification and isolation techniques. The yield of 5-Heptyl-1,3,4-oxadiazol-2-amine is reported to be around 70%.
Applications De Recherche Scientifique
5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Heptyl-1,3,4-oxadiazol-2-amine is in the field of medicine. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
In addition to its medical applications, 5-Heptyl-1,3,4-oxadiazol-2-amine has also been studied for its potential use in the field of materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit liquid crystal properties, which can be useful in the development of new materials for electronic devices.
Propriétés
Numéro CAS |
1617-92-1 |
|---|---|
Nom du produit |
5-Heptyl-1,3,4-oxadiazol-2-amine |
Formule moléculaire |
C9H17N3O |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
5-heptyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) |
Clé InChI |
HVCJQPHATQRPMW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NN=C(O1)N |
SMILES canonique |
CCCCCCCC1=NN=C(O1)N |
Synonymes |
5-Heptyl-[1,3,4]oxadiazol-2-ylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




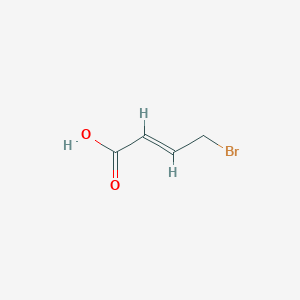
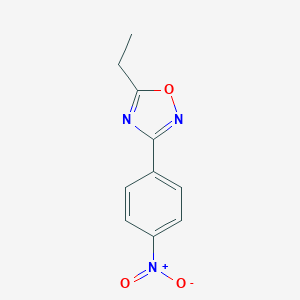


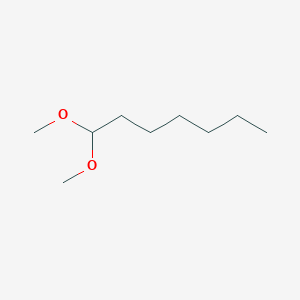


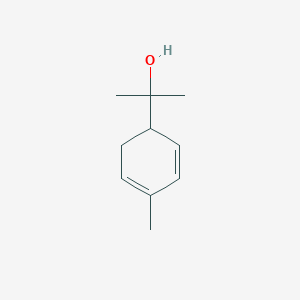
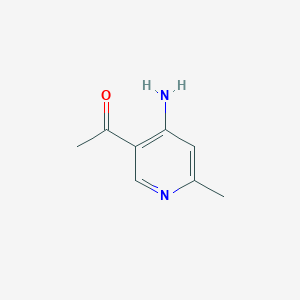
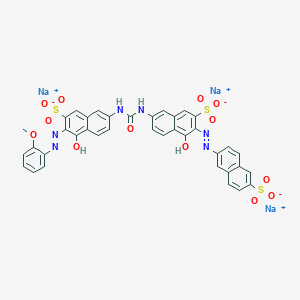

![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
